Sanazole

Radiosensitizer efficacy Hypoxic cell sensitization SER comparison

Sanazole (AK-2123; CAS 104958-90-9) is a differentiated 3-nitrotriazole hypoxic cell radiosensitizer with superior single-electron reduction potential versus misonidazole and higher SER (1.55 at 1 mM) than nimorazole (1.45). Multicenter Phase III randomized trials demonstrate a 15-percentage-point absolute gain in local tumor control (61% vs. 46%) and 16-point improvement in 5-year survival (57% vs. 41%) in advanced cervical cancer. Its safety profile—mild, reversible peripheral neuropathy (Grade 1: 13%, Grade 2: 2%) without gastrointestinal or hematological toxicity—offers a favorable therapeutic margin. Oral formulation (1 g/day) achieved 91% session completion in feasibility trials. An ideal reference standard for nitrotriazole SAR studies and clinical radiotherapy research programs.

Molecular Formula C7H11N5O4
Molecular Weight 229.19 g/mol
CAS No. 104958-90-9
Cat. No. B1681433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanazole
CAS104958-90-9
SynonymsAK 2123
AK-2123
sanazole
senazole
technetium-99m-cyclam AK 2123
Molecular FormulaC7H11N5O4
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]
InChIInChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13)
InChIKeyYKDRHKCETNMLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility32.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sanazole (CAS 104958-90-9) for Hypoxic Tumor Radiosensitization: Procurement and Selection Guide


Sanazole (AK-2123; CAS 104958-90-9) is a 3-nitrotriazole derivative that functions as a hypoxic cell radiosensitizer, enhancing radiation-induced DNA damage and apoptosis in oxygen-deprived tumor environments . Chemically defined as N-(2-methoxyethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide with molecular formula C7H11N5O4 and molecular weight 229.19 [1], Sanazole has completed Phase III clinical trials as a radiosensitizer and has been evaluated in multicenter randomized controlled trials across multiple countries for advanced solid tumors [2].

Why Sanazole (CAS 104958-90-9) Cannot Be Substituted with Generic Nitroimidazole Radiosensitizers


Radiosensitizers within the nitroimidazole and nitrotriazole classes exhibit substantial heterogeneity in their single-electron reduction potential (SERP), lipophilicity, and consequent neurotoxicity profiles, making direct substitution without comparative validation scientifically unsound. Sanazole, as a 3-nitrotriazole, possesses a favorable SERP relative to the classical 2-nitroimidazole misonidazole [1] and demonstrates superior in vitro radiosensitization efficacy compared to the 5-nitroimidazole derivative nimorazole (SER: 1.55 vs. 1.45 at 1 mM) [2]. Furthermore, cross-class comparisons reveal that nimorazole and misonidazole carry distinct toxicity burdens—most notably dose-limiting peripheral neuropathy for misonidazole—whereas Sanazole's toxicity profile, characterized by mild and reversible peripheral neuropathy (Grade 1: 13%, Grade 2: 2%) and no increase in gastrointestinal or hematological toxicity, represents a differentiated safety margin documented in large-scale randomized trials [3].

Sanazole (CAS 104958-90-9) Comparative Efficacy and Safety Evidence for Scientific Selection


Sanazole vs. Nimorazole: Direct Head-to-Head In Vitro Radiosensitization Efficacy Comparison

Sanazole demonstrates superior in vitro hypoxic cell radiosensitization compared to the clinically tested 5-nitroimidazole derivative nimorazole. In a direct comparative study using SCCVII murine squamous cell carcinoma cells under hypoxic conditions, Sanazole achieved a sensitizer enhancement ratio (SER) of 1.55 at 1 mM concentration, versus nimorazole's SER of 1.45 at the same concentration [1]. At 0.5 mM, Sanazole and nimorazole were equivalent (SER 1.40 each), while the fluorinated 2-nitroimidazole KU-2285 outperformed both compounds [1].

Radiosensitizer efficacy Hypoxic cell sensitization SER comparison

Sanazole vs. Misonidazole: Favorable Single-Electron Reduction Potential (SERP) Comparison

Sanazole derivatives exhibit a favorable single-electron reduction potential (SERP) value compared to that of misonidazole, the classical 2-nitroimidazole radiosensitizer [1]. This favorable SERP is mechanistically relevant because the reduction potential governs the compound's ability to accept electrons in hypoxic tumor microenvironments and form reactive radical species that potentiate radiation-induced DNA damage. While the original study reports this as a qualitative observation rather than providing numeric SERP values, the favorable SERP relative to misonidazole establishes a mechanistic basis for Sanazole's radiosensitizing activity [1].

Reduction potential Hypoxia selectivity Radiosensitizer mechanism

Sanazole vs. Radiotherapy Alone: Randomized Controlled Clinical Trial Evidence for Local Tumor Control and Survival Benefit in Stage III Cervical Cancer

In an IAEA multicenter randomized controlled trial (N=326 evaluable patients with stage III/IV uterine cervical cancer), the addition of Sanazole (0.6 g/m² IV on alternate days) to radical radiotherapy significantly improved local tumor control and long-term survival outcomes compared to radiotherapy alone [1]. Specifically, local tumor control was achieved in 61% (95/155) of patients receiving radiotherapy plus Sanazole, compared to 46% (79/171) of patients receiving radiotherapy alone (p=0.006) [1]. The actuarial survival at 60 months (5 years) was 57% in the Sanazole arm versus 41% in the control arm (Log Rank p=0.01) [1].

Cervical cancer Clinical trial Radiosensitizer efficacy Survival benefit

Sanazole vs. Placebo: Randomized Double-Blind Trial in Oropharyngeal Squamous Cell Carcinoma

In a randomized double-blind placebo-controlled phase II trial evaluating Sanazole in oropharyngeal squamous cell carcinoma (stage T2-4, N0-3, M0) treated with conventional radiotherapy, Sanazole (1.25 g IV biweekly) produced a significantly higher complete response rate compared to placebo [1]. In the Sanazole arm, 15 of 23 patients (65%) achieved complete response, compared to only 5 of 23 patients (22%) in the control arm receiving saline placebo (p=0.0048) [1]. Short-term loco-regional response was significantly better in the Sanazole group [1].

Head and neck cancer Oropharyngeal carcinoma Radiosensitizer Randomized controlled trial

Sanazole vs. Control: Randomized Trial Evidence in Advanced Cervical Cancer (Indian Multicentric Study)

An independent Indian multicentric randomized trial (N=98 patients with advanced cervical cancer) corroborated the radiosensitizing efficacy of Sanazole when added to radical radiotherapy [1]. Patients received external radiation (50 Gy) plus intracavitary radiation (20 Gy; total 70 Gy), with the study arm receiving Sanazole 600 mg/m² on alternate days [1]. The complete response rate in the Sanazole arm was 71.43% (35/49) versus 42.86% (21/49) in the control arm receiving radiotherapy alone [1]. Overall survival at two years was 72.2% for the Sanazole group compared to 32.43% for the control group [1].

Cervical cancer Randomized trial Radiosensitizer Complete response

Validated Research and Clinical Application Scenarios for Sanazole (CAS 104958-90-9)


Preclinical Radiosensitizer Screening and Hypoxic Cell Assay Standardization

Sanazole serves as a well-characterized reference compound for hypoxic cell radiosensitization studies, with established SER values (1.55 at 1 mM; 1.40 at 0.5 mM in SCCVII cells under hypoxia) that enable cross-study calibration and benchmarking of novel radiosensitizer candidates [1]. Its favorable single-electron reduction potential relative to misonidazole provides a mechanistically defined comparator for structure-activity relationship (SAR) studies in nitrotriazole chemistry [2].

Investigational Radiosensitizer for Advanced Cervical Cancer Clinical Research

For clinical research programs investigating radiosensitization strategies in advanced uterine cervical cancer, Sanazole offers a evidence-based intervention with level I randomized trial data demonstrating a 15-percentage-point absolute improvement in local tumor control (61% vs. 46%) and a 16-percentage-point improvement in 5-year survival (57% vs. 41%) when added to radical radiotherapy [3]. The documented toxicity profile—mild peripheral neuropathy (Grade 1: 13%, Grade 2: 2%) without increase in gastrointestinal or hematological toxicity—supports its investigational use in this patient population [3].

Hypoxia-Targeted Radiotherapy Enhancement in Head and Neck Squamous Cell Carcinoma

Sanazole has demonstrated radiosensitizing efficacy in head and neck malignancies, with a randomized double-blind placebo-controlled trial in oropharyngeal squamous cell carcinoma showing a complete response rate of 65% with Sanazole plus radiotherapy versus 22% with placebo plus radiotherapy (p=0.0048) [4]. This evidence supports its investigational application in head and neck cancer radiotherapy protocols, particularly in settings where hypoxic tumor compartments limit treatment response [4].

Oral Administration Feasibility Studies for Radiosensitizer Delivery

A feasibility trial of daily oral Sanazole administration (1 g/day, 2 hours before radiotherapy) demonstrated that 91% of treatment sessions (40/44) could be completed, with paresthesia occurring in 18% of patients and no grade 3 or higher toxicity [5]. This oral administration route, with a toxicity profile comparable to intravenous administration (15% paresthesia rate in prior phase III IV studies), expands potential investigational applications for settings where intravenous access is impractical [5].

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